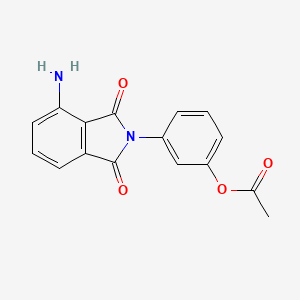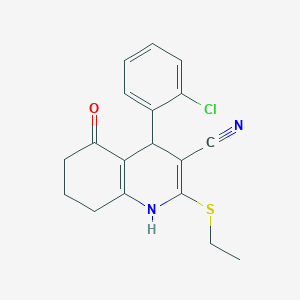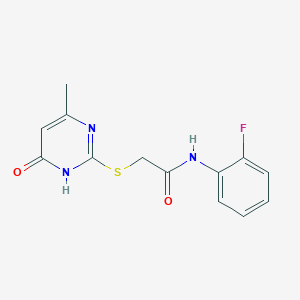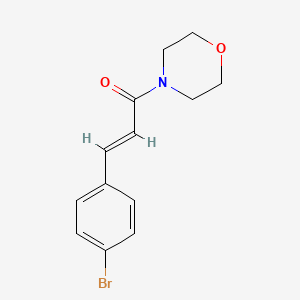![molecular formula C21H19NO4 B11097785 4-(4-Hydroxy-3,5-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B11097785.png)
4-(4-Hydroxy-3,5-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Hydroxy-3,5-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of benzoquinolines, which are characterized by a fused ring system combining benzene and quinoline moieties. The presence of hydroxy and methoxy groups on the phenyl ring adds to its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hydroxy-3,5-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxy-3,5-dimethoxybenzaldehyde and 2-aminobenzophenone.
Condensation Reaction: The initial step involves a condensation reaction between 4-hydroxy-3,5-dimethoxybenzaldehyde and 2-aminobenzophenone in the presence of a suitable catalyst, such as acetic acid, to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization under acidic or basic conditions to form the benzoquinoline core structure.
Reduction: The final step involves the reduction of the intermediate compound to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-Hydroxy-3,5-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Methoxy-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-(4-Hydroxy-3,5-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
Biologically, this compound has shown potential in various assays. Its structural features suggest it may interact with specific enzymes or receptors, making it a candidate for drug discovery and development.
Medicine
In medicine, research is ongoing to explore its potential as a therapeutic agent. Preliminary studies indicate that it may have anti-inflammatory, antioxidant, and anticancer properties.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and dyes, due to its stable aromatic structure and reactivity.
Mechanism of Action
The mechanism of action of 4-(4-Hydroxy-3,5-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and methoxy groups play a crucial role in binding to active sites, influencing the compound’s biological activity. Pathways involved may include inhibition of specific kinases or modulation of signaling cascades related to inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3,5-dimethoxybenzaldehyde: A precursor in the synthesis of the target compound.
2-Aminobenzophenone: Another precursor used in the synthetic route.
Quinoline derivatives: Compounds with similar core structures but different substituents.
Uniqueness
4-(4-Hydroxy-3,5-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is unique due to the specific arrangement of hydroxy and methoxy groups on the phenyl ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C21H19NO4 |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
4-(4-hydroxy-3,5-dimethoxyphenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one |
InChI |
InChI=1S/C21H19NO4/c1-25-17-9-13(10-18(26-2)21(17)24)16-11-19(23)22-20-14-6-4-3-5-12(14)7-8-15(16)20/h3-10,16,24H,11H2,1-2H3,(H,22,23) |
InChI Key |
KJWNBEBXNISKDR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2CC(=O)NC3=C2C=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-{2-[(3,5-dinitrophenyl)carbonyl]-3-(2-hydroxyphenyl)diaziridin-1-yl}-1-oxo-3-phenylpropan-2-yl)-4-methylbenzenesulfonamide](/img/structure/B11097702.png)
![1-{2-[(Dibenzo[B,D]furan-3-ylimino)methyl]-4-nitrophenyl}-N,N-diethyl-3-piperidinecarboxamide](/img/structure/B11097705.png)


![2-Phenylmethanesulfonyl-5,6,7,8-tetrahydro-thieno[2,3-b]quinolin-3-ylamine](/img/structure/B11097738.png)
![ethyl 5-({(E)-[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B11097739.png)
![N-tert-butyl-2-[5-(4-nitrophenyl)-1H-imidazol-1-yl]acetamide](/img/structure/B11097743.png)

![(3E)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}-N-[4-(propan-2-yl)phenyl]butanamide](/img/structure/B11097752.png)



![N-(4-Chloro-2-nitrophenyl)-2-({5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide](/img/structure/B11097772.png)

